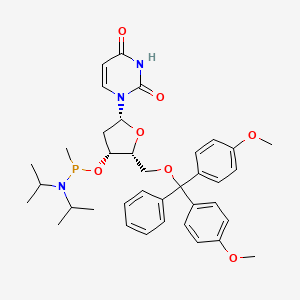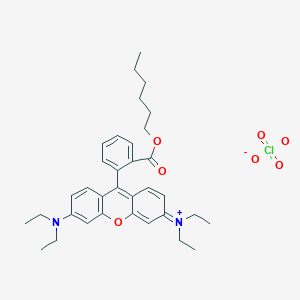
Rhodamine B hexyl ester (perchlorate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodamine B hexyl ester (perchlorate) is a cell-permeant, orange-fluorescent dye primarily used for labeling mitochondria in live cells . This compound is a derivative of rhodamine B, a well-known fluorescent dye, and is characterized by its ability to selectively localize in mitochondria due to its positive charge . The compound’s fluorescence properties make it highly valuable in various scientific research applications, particularly in the fields of biology and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B hexyl ester (perchlorate) typically involves the esterification of rhodamine B with hexanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The resulting compound is then purified and converted to its perchlorate salt form .
Industrial Production Methods: Industrial production of Rhodamine B hexyl ester (perchlorate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product . The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: Rhodamine B hexyl ester (perchlorate) primarily undergoes substitution reactions due to the presence of reactive functional groups . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving Rhodamine B hexyl ester (perchlorate) include oxidizing agents, reducing agents, and various nucleophiles . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of various substituted rhodamine derivatives .
Applications De Recherche Scientifique
Rhodamine B hexyl ester (perchlorate) has a wide range of applications in scientific research:
Mécanisme D'action
Rhodamine B hexyl ester (perchlorate) exerts its effects by selectively localizing in mitochondria due to its positive charge . The compound interacts with mitochondrial membranes, allowing it to stain mitochondria with orange fluorescence . This selective localization is facilitated by organic cation transporters (OCTs), which transport the compound into the mitochondria . The fluorescence properties of the compound enable researchers to visualize and study mitochondrial function and dynamics in live cells .
Comparaison Avec Des Composés Similaires
- Rhodamine 110
- Tetramethylrhodamine (TAMRA)
- X-rhodamines (e.g., Texas Red)
Comparison: Rhodamine B hexyl ester (perchlorate) is unique in its ability to selectively localize in mitochondria and its orange fluorescence properties . Compared to other rhodamine derivatives, it offers distinct advantages in terms of photostability and resistance to photodegradation . Additionally, its spectral properties are similar to those of TRITC, making it a convenient choice for various applications .
Propriétés
Formule moléculaire |
C34H43ClN2O7 |
|---|---|
Poids moléculaire |
627.2 g/mol |
Nom IUPAC |
[6-(diethylamino)-9-(2-hexoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate |
InChI |
InChI=1S/C34H43N2O3.ClHO4/c1-6-11-12-15-22-38-34(37)28-17-14-13-16-27(28)33-29-20-18-25(35(7-2)8-3)23-31(29)39-32-24-26(19-21-30(32)33)36(9-4)10-5;2-1(3,4)5/h13-14,16-21,23-24H,6-12,15,22H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
DXVRSHBOEZJXMB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


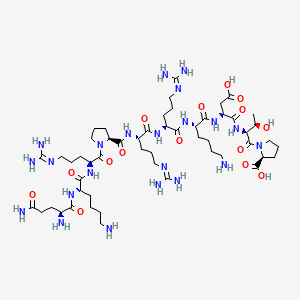

![(S)-2-amino-3'-(2-((S)-2-methylpiperazin-1-yl)pyrimidin-4-yl)-5',6,6',7-tetrahydro-4'H,5H-spiro[benzo[b]thiophene-4,7'-benzo[d]isoxazole]-3-carbonitrile](/img/structure/B12381246.png)
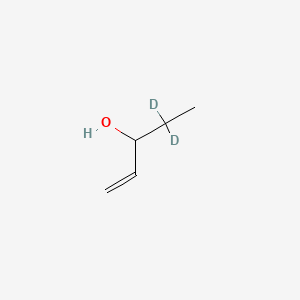
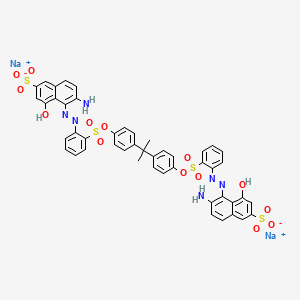
![N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butyl]-2-oxo-3H-1,3-benzoxazole-5-carboxamide](/img/structure/B12381258.png)
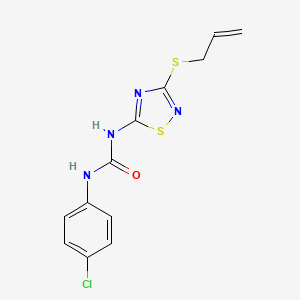
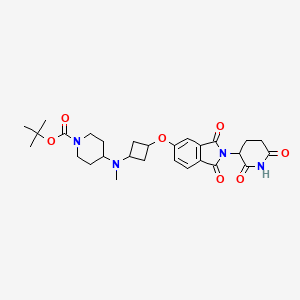

![(2R)-2-[[2-[[(2S,3S,4R)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12381297.png)
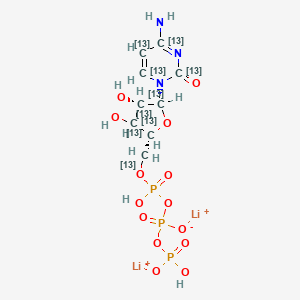

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenethioate;azane](/img/structure/B12381315.png)
